The classification of cyclomethycaine is contradictory across different sources. The table below summarizes the core conflict and its resolution based on chemical structure.
| Aspect | Conflicting Classification (Amide) | Resolved Classification (Ester) & Evidence |
|---|---|---|
| Class | Stated as an "amide-type" local anesthetic [1]. | Classified as an ester-type local anesthetic, specifically an "ester - hydroxybenzoic" [2]. |
| Basis of Claim | Multiple-choice questions (MCQs) on a pharmaceutical education site [1]. | Authoritative chemical and drug databases (Wikipedia, NCATS Inxight) [2] [3]. |
| Structural Evidence | Not provided in search results. | The chemical name is "4-(cyclohexoxy)benzoic acid 3-(2-methyl-1-piperidinyl)propyl ester." The critical ester bond (-COO-) is explicitly shown in the structural diagram and IUPAC name [3]. |
| Metabolic Pathway | Amides primarily undergo "hepatic microsomal enzymatic metabolism" [1] [4]. | Esters are typically metabolized rapidly in plasma by butyrylcholinesterase (pseudocholinesterase) to para-aminobenzoic acid (PABA) derivatives [5] [4]. |
The structural evidence is the most definitive. The IUPAC name and chemical diagram for this compound confirm the presence of an ester linkage, solidifying its classification as an aminoester [3].
The following table synthesizes the available quantitative and qualitative data on this compound, with general local anesthetic principles included where specific data is lacking [1] [4].
| Parameter | Details for this compound |
|---|---|
| IUPAC Name | 4-(cyclohexoxy)benzoic acid 3-(2-methyl-1-piperidinyl)propyl ester [3] |
| Molecular Formula | C22H33NO3 [3] |
| Molar Mass | 359.502 g/mol [3] |
| Chemical Class | Ester (hydroxybenzoic acid ester) [2] |
| Mechanism of Action | Reversible blockade of voltage-gated sodium channels (Naᵥ), inhibiting sodium ion influx and propagation of action potentials in axons [1] [4]. |
| Onset of Action | Related to pKa. (Specific pKa for this compound not found. General principle: a pKa closer to physiological pH yields a faster onset) [4]. |
| Duration of Action | Associated with protein binding. (Specific protein binding for this compound not found). Ester anesthetics generally have shorter durations due to rapid plasma hydrolysis [5] [4]. |
| Metabolism | Expected pathway: Rapid hydrolysis by plasma butyrylcholinesterase (pseudocholinesterase) [5]. |
| Allergy Risk | Theoretical risk is higher than for amides, as ester metabolism produces PABA derivatives, which are more allergenic [5]. |
| FDA Approval Date | 1948 [3] |
For researchers characterizing a compound like this compound, here are detailed methodologies for key experiments.
This functional assay confirms the primary mechanism of action.
The mechanism of local anesthetics like this compound involves permeating the neuron and blocking the sodium channel from within, which can be visualized as follows:
This protocol is critical for drug formulation and shelf-life determination.
For a drug like this compound, which was approved in 1948 [3], a modern generic formulation would require:
The table below summarizes the core identifying information and quantitative data for Cyclomethycaine sulfate from the search results.
| Property Type | Details |
|---|---|
| CAS Registry Number | 50978-10-4 [1] |
| Molecular Formula | C22H35NO7S [1] |
| Molecular Weight | 457.58 g/mol [1] |
| Related Molecular Formula | C44H68N2O10S (Parent structure) [2] |
| Synonyms | Sulfuric Acid; 3-(2-Methyl-1-Piperidyl)Propyl 4-(Cyclohexoxy)Benzoate [1] |
Cyclomethycaine produces local anesthesia by penetrating the nerve membrane and binding to voltage-gated sodium channels from the cytoplasmic side. This binding stabilizes the channels in their inactivated state, inhibiting the transient influx of sodium ions required for the depolarization phase of an action potential. With depolarization inhibited, the action potential cannot arise, and signal conduction is blocked [1] [2].
The following table summarizes the core chemical and mechanistic properties of this compound:
| Property | Description |
|---|---|
| Molecular Formula | C₂₂H₃₃NO₃ [3] [4] [5] |
| Molecular Weight | 359.5 g/mol [3] [4] [5] |
| Mechanism of Action | Antagonism of voltage-gated sodium channels [1] |
| Chemical Class | Amide-type local anesthetic [1] |
| Primary Metabolic Route | Hepatic microsomal enzymes [1] |
Key physicochemical properties directly influence its clinical profile [1]:
For researchers investigating local anesthetics like this compound, several experimental factors are critical.
Essential Preformulation Parameters [1] When developing a formulation, the following drug characteristics must be evaluated:
Analytical Methods [1]
Factors Modifying Efficacy and Toxicity
The following diagram illustrates the molecular mechanism of this compound and the key factors influencing its effect:
This diagram shows how this compound molecules bind to and block voltage-gated sodium channels in the nerve cell membrane, preventing sodium influx and subsequent nerve impulse conduction. The anesthetic effect is modulated by key physicochemical factors.
The table below summarizes the key aspects of different sodium channel blockers based on recent research, which can serve as a reference point for studying cyclomethycaine.
| Drug/Drug Class | Key Sodium Channel Subtypes Affected | Primary Therapeutic Context(s) | Observed Effects & Mechanisms |
|---|---|---|---|
| SCN5A T220I (Genetic Proxy) [1] | Cardiac sodium channels | Cardiac arrhythmias (investigational) | Acts as a lifelong "natural" sodium channel blockade; protective against atrial fibrillation (HR 0.60) and ventricular arrhythmias; shortens QT interval; increases risk of sick sinus syndrome. [1] |
| Flecainide [2] | Nav 1.5 | Neuroinflammation (Multiple Sclerosis model), Cardiac arrhythmias (Class Ic) | In neuroinflammation: enhances Blood-Brain Barrier integrity, reduces immune cell migration into CNS, provides neuroprotection. In cardiology: marked depression of phase 0 depolarization. [3] [2] |
| Class I Antiarrhythmics (e.g., Lidocaine (Ib), Procainamide (Ia)) [3] | Various cardiac sodium channels | Cardiac arrhythmias | Membrane-stabilizing agents. Class Ia: slow conduction, prolong action potential. Class Ib: fast kinetics, more effect at faster heart rates, shorten action potential. [3] |
| Tricyclic Antidepressants (e.g., Amitriptyline) [4] | Nav 1.7 (Peripheral nerves) | Neuropathic pain | State- and use-dependent inhibition; block of peripheral nerve sodium channels contributes to antihyperalgesic efficacy; IC50 for amitriptyline is within therapeutic plasma concentration (0.24 μmol/L). [4] |
| Lamotrigine / Carbamazepine [4] [5] | Multiple CNS sodium channels | Neuropathic pain, Epilepsy | Used in treatment of neuropathic pain; mechanism involves blockade of sodium channels. [4] [5] |
Should you plan experimental work on this compound, the methodologies below, adapted from recent studies, provide robust models for evaluating sodium channel blockade.
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE) [2]
In Vitro Model: Blood-Brain Barrier (BBB) Permeability and Immune Cell Migration [2]
In Vitro Electrophysiology for Channel Characterization [4] [5]
The following diagram illustrates the core mechanism of sodium channel blockade and a generalized experimental workflow for validating a compound's effects, based on the protocols cited.
This diagram outlines the core mechanism of action for sodium channel blockers and a generalized experimental workflow for validation [2] [5].
To proceed with an investigation into this compound, consider these steps:
The following table summarizes the foundational biology of voltage-gated sodium channels (VGSCs), which is essential for understanding how any inhibitor, including Cyclomethycaine, would work [1] [2].
| Aspect | Description |
|---|---|
| Core Function | Mediates rapid influx of sodium ions; generates rising phase of action potentials in excitable cells [1] [2]. |
| Basic Structure | Pore-forming α subunit (260 kDa) with four homologous domains (DI-DIV); each domain has six transmembrane segments (S1-S6) [1] [3]. |
| Key Pain Targets | Nav1.7: Regulates action potential threshold. Nav1.8: Key for inflammatory, neuropathic pain. Nav1.9: Involved in cold pain sensing [1] [4]. |
| Inhibition Mechanism | Blockade of pore prevents sodium ion passage, halting action potential propagation [5]. Local anesthetics act as use-dependent inhibitors [1]. |
In the absence of this compound-specific data, here is a structured framework for the experiments you would need to perform. The tables below outline key assays and how you could present the resulting data.
Table 1: Key Experimental Assays for Inhibitor Profiling
| Assay Type | Key Measured Variables | Experimental Goal |
|---|---|---|
| Electrophysiology (e.g., Patch Clamp) | IC50, percentage of current block, effects on activation/inactivation kinetics (V1/2, slope), recovery from inactivation [6]. | Determine potency, mechanism of action (state-dependent block), and subtype selectivity. |
| Cellular Viability & Proliferation | Cell count, ATP levels, lactate dehydrogenase (LDH) release. | Assess compound cytotoxicity at effective concentrations. |
| In vivo Pain Models | Pain threshold (e.g., mechanical, thermal), reduction in pain-related behaviors. | Evaluate analgesic efficacy in animal models of inflammatory or neuropathic pain. |
Table 2: Template for Summarizing Electrophysiology Results
| VGSC Subtype | IC50 (μM) | Maximal Block (%) | Effect on Steady-State Inactivation | Key Findings Summary |
|---|---|---|---|---|
| Nav1.7 | [Data for this compound] | [Data for this compound] | [Data for this compound] | e.g., "Use-dependent blocker" |
| Nav1.8 | [Data for this compound] | [Data for this compound] | [Data for this compound] | e.g., "Positive shift of V1/2" |
| Nav1.3 | [Data for this compound] | [Data for this compound] | [Data for this compound] | e.g., "Low potency" |
For an in-depth guide, you would typically employ these advanced techniques to elucidate the inhibitor's mechanism.
Given the lack of specific data on this compound, I suggest the following paths forward:
This document outlines a standardized methodology for the liposomal encapsulation of active compounds, utilizing the lipid film hydration technique followed by downsizing and purification [1].
Liposomal encapsulation aims to enhance the therapeutic profile of active compounds by improving their bioavailability, protecting them from degradation, and enabling targeted delivery [2] [3]. This protocol is based on the fundamental principle of creating phospholipid bilayers in an aqueous environment that spontaneously form vesicles, encapsulating hydrophilic compounds in the aqueous core or hydrophobic compounds within the lipid membrane itself [2] [4].
The workflow below summarizes the key steps in the liposomal encapsulation process:
Step-by-Step Procedure:
Lipid Film Formation:
Hydration and Freeze-Thaw:
Downsizing by Extrusion:
Purification:
Several factors critically influence the encapsulation efficiency and stability of the final liposomal formulation. Key parameters to optimize are summarized in the table below.
Table 1: Key Parameters for Optimizing Liposomal Encapsulation
| Parameter | Impact & Optimization Strategy | Key References |
|---|---|---|
| Lipid Concentration | Linear relationship with encapsulation efficiency. Higher lipid concentration provides more vesicle surface and volume for encapsulation. [1] | [1] |
| Lipid Composition | Charge (e.g., POPS) can enhance interaction with the compound. Cholesterol (up to 45%) improves membrane rigidity and stability, reducing drug leakage. PEG-lipids can confer "stealth" properties. [5] [6] [4] | [5] [6] [4] |
| Number of Freeze-Thaw Cycles | Critical step for encapsulation. Efficiency increases with the number of cycles (e.g., up to 20 cycles tested). Optimize to balance efficiency with potential compound denaturation. [1] | [1] |
| Buffer Ionic Strength | High salt concentrations can screen electrostatic interactions, reducing encapsulation efficiency. Use lower ionic strength buffers if compound-lipid charge interaction is a key mechanism. [1] | [1] |
Rigorous characterization is essential for quality control.
This compound is a hydrophobic local anesthetic. To adapt this general protocol, consider the following:
This document provides a general research protocol. The formulation of a liposomal drug product for human use requires adherence to strict Good Manufacturing Practice (GMP) guidelines and extensive safety and efficacy testing. This information is for research and development purposes only.
Liposomes are spherical lipid vesicles composed of one or more lipid bilayers that form an aqueous core, structurally similar to mammalian cell membranes. This unique architecture enables them to encapsulate both hydrophilic drugs within their aqueous interior and hydrophobic drugs within the lipid bilayer, making them exceptionally versatile drug delivery systems. The ionic gradient loading technique represents a significant advancement in liposomal drug delivery, enabling high-efficiency encapsulation of therapeutic agents like Cyclomethycaine, a local anesthetic that would benefit from prolonged duration and reduced systemic exposure. This method establishes a transmembrane chemical gradient (typically pH or ion concentration) that drives the active accumulation and retention of ionizable drugs within the liposomal interior, significantly enhancing drug loading efficiency and formulation stability compared to passive encapsulation methods. [1] [2] [3]
The fundamental structure of liposomes varies based on their intended application. Based on size and lamellarity, they are classified as small unilamellar vesicles (SUVs), large unilamellar vesicles (LUVs), multilamellar vesicles (MLVs), or multivesicular vesicles (MVVs). For drug delivery applications, LUVs with sizes ranging from 50-150 nm are typically preferred as they offer an optimal balance between encapsulation efficiency, circulation half-life, and tissue penetration capabilities. The ionic gradient loading technique is particularly well-suited for LUVs as it leverages their defined internal aqueous compartment and membrane integrity to establish and maintain the necessary chemical gradients for active drug loading. [1] [4]
Table: Liposome Classification by Size and Structure
| Type | Size Range | Lamellarity | Characteristics | Drug Delivery Applications |
|---|---|---|---|---|
| SUV (Small Unilamellar Vesicles) | <100 nm | Single bilayer | Low encapsulation capacity; High membrane curvature | Rapid distribution; Suitable for small drug molecules |
| LUV (Large Unilamellar Vesicles) | 100-1000 nm | Single bilayer | Balanced capacity and stability; Ideal for gradient loading | Most common for therapeutic applications |
| MLV (Multilamellar Vesicles) | >500 nm | Multiple bilayers | High encapsulation for lipophilic drugs; Complex structure | Sustained release; Dermal/transdermal delivery |
| MVV (Multivesicular Vesicles) | 1-100 μm | Vesicles within vesicle | Large capacity; Complex preparation | Depot formulations; Pulmonary delivery |
The lipid composition of ionic gradient liposomes critically determines their physicochemical properties, stability, and drug loading efficiency. A well-designed lipid matrix must provide sufficient membrane integrity to maintain the ionic gradient while allowing appropriate permeability for drug transport during the loading phase. The standard composition for this compound-loaded liposomes includes:
Phosphatidylcholine (PC) as the primary phospholipid (50-70 mol%): Either hydrogenated soy PC (HSPC) or dipalmitoyl PC (DPPC) are recommended for their high phase transition temperatures (>45°C), which provide enhanced membrane stability at physiological temperatures. The saturated acyl chains of these phospholipids create a rigid bilayer that minimizes passive drug leakage post-loading. [4] [2]
Cholesterol (30-45 mol%): Incorporated to modulate membrane fluidity and reduce permeability, cholesterol is essential for maintaining gradient stability. It fills spaces between phospholipid molecules, decreasing the ability of loaded drug to diffuse across the bilayer. The optimal cholesterol content represents a balance between sufficient membrane rigidity and maintaining appropriate fluidity for drug loading. [4] [2]
Charge modifiers (5-10 mol%): Diacetyl phosphate (negative charge) or stearylamine (positive charge) may be added to enhance physical stability through electrostatic repulsion between vesicles. The selection should consider the ionization state of this compound during loading to ensure favorable interactions. [4]
PEGylated lipids (3-8 mol%): DSPE-PEG2000 is incorporated to create stealth liposomes that resist opsonization and extend circulation half-life through steric stabilization. The PEG layer creates a hydrophilic barrier that reduces protein adsorption and mononuclear phagocyte system uptake. [1]
Table: Lipid Composition Options for Ionic Gradient Liposomes
| Component | Recommended Types | Molar Percentage | Function | Impact on Performance |
|---|---|---|---|---|
| Main Phospholipid | HSPC, DPPC, DSPC | 50-70% | Structural backbone | High Tc provides membrane rigidity; reduces drug leakage |
| Stabilizer | Cholesterol | 30-45% | Membrane modulator | Reduces permeability; enhances gradient stability |
| PEGylated Lipid | DSPE-PEG2000 | 3-8% | Steric stabilization | Prolongs circulation; reduces MPS uptake |
| Charge Modifier | Diacetyl phosphate, Stearylamine | 0-10% | Electrostatic stabilization | Prevents aggregation; tuning required for drug compatibility |
The thin-film hydration method followed by extrusion provides the most consistent results for creating liposomes suitable for ionic gradient loading. The procedure involves:
Lipid solution preparation: Dissolve the lipid mixture (HSPC:Cholesterol:DSPE-PEG2000 at 60:35:5 molar ratio) in chloroform:methanol (2:1 v/v) in a round-bottom flask to achieve a total lipid concentration of 10-20 mg/mL.
Thin film formation: Rotate the flask in a rotary evaporator at 60°C (above the phase transition temperature of HSPC) under reduced pressure (100-200 mbar) for 30-45 minutes until a thin, uniform lipid film forms on the flask interior.
Film drying: Further dry the lipid film under high vacuum (<10 mbar) for at least 4 hours (or overnight) to ensure complete solvent removal, which is critical for membrane integrity.
Hydration: Hydrate the lipid film with 300 mM citrate buffer (pH 4.0) preheated to 60°C, using a volume appropriate for the desired lipid concentration (typically 50-100 mM total lipid). Gently agitate for 45-60 minutes until the film completely detaches and forms multilamellar vesicles.
Size reduction: Subject the MLV suspension to 5 freeze-thaw cycles (freezing in liquid nitrogen, thawing at 60°C) to increase unilamellar vesicle formation, then extrude through polycarbonate membranes (0.2 μm followed by 0.1 μm) using a thermobarrel extruder maintained at 60°C to obtain LUVs of approximately 100 nm. [3]
The resulting blank liposomes exhibit a homogeneous size distribution with polydispersity index <0.15 and should be used within 24 hours for gradient formation to ensure optimal membrane integrity.
The ion gradient is established by replacing the external buffer to create a differential between the intra- and extraliposomal environments. For this compound loading, a pH gradient (acidic interior) or ammonium sulfate gradient has shown optimal results:
Buffer exchange: Purify the blank liposomes (prepared in 300 mM citrate, pH 4.0) by gel filtration chromatography (Sephadex G-50) or tangential flow filtration to exchange the external medium with isotonic HEPES-buffered saline (20 mM HEPES, 150 mM NaCl, pH 7.4). This process creates a pH gradient (pH 7.4 outside vs. pH 4.0 inside).
Gradient validation: Confirm the established gradient by measuring the intraliposomal pH using pH-sensitive fluorescent probes such as pyranine or by monitoring the distribution of weak acids/bases across the membrane.
Alternative gradient: For an ammonium sulfate gradient, hydrate the lipid film in 250 mM ammonium sulfate (pH 5.5), then exchange the external medium with isoosmotic sucrose solution (160 mM) containing 20 mM HEPES (pH 7.4). The outward diffusion of ammonia gas creates an acidic interior. [2]
The following workflow diagram illustrates the complete process for creating ionic gradient liposomes and loading this compound:
The active loading of this compound utilizes the established transmembrane gradient to accumulate and retain the drug within liposomes:
Drug solution preparation: Dissolve this compound free base in minimal volume of ethanol (≤5% final concentration) and dilute with HEPES-buffered saline (pH 7.4) to achieve a drug-to-lipid ratio of 1:5 to 1:10 (w/w). The solution should be prepared fresh and protected from light.
Loading procedure: Add the drug solution dropwise to the gradient-containing liposomes under gentle stirring. Incubate the mixture at 60°C for 30 minutes with periodic mixing. The elevated temperature increases membrane fluidity, facilitating drug transport while maintaining gradient stability.
Loading monitoring: Withdraw aliquots at predetermined time points to assess loading efficiency by measuring the fraction of encapsulated drug. Separate unencapsulated drug using mini-column centrifugation or dialysis, then lyse an aliquot of liposomes with 1% Triton X-100 and analyze drug content by HPLC-UV at 290 nm.
Process optimization: The loading process typically achieves >85% encapsulation efficiency. If efficiency is suboptimal, extend incubation time to 45 minutes or increase the temperature to 65°C (monitoring for lipid degradation). [2] [3]
The mechanism of action for ionic gradient loading and drug release can be visualized as follows:
Comprehensive characterization of the this compound-loaded liposomes ensures product quality, batch-to-batch consistency, and predictable in vivo performance:
Size distribution: Determine the mean particle diameter and polydispersity index by dynamic light scattering (DLS) using a Malvern Zetasizer. Dilute the liposome suspension 1:100 in filtered HEPES-buffered saline (pH 7.4) and measure in triplicate at 25°C. Acceptable specifications: mean diameter 90-110 nm, PDI <0.15.
Surface charge: Measure the zeta potential by laser Doppler velocimetry using the same instrument. Dilute samples 1:50 in 1 mM NaCl and perform measurements in triplicate. Expected zeta potential: -20 to -40 mV (indicating good colloidal stability).
Morphology assessment: Confirm vesicle structure and lamellarity by transmission electron microscopy (TEM) after negative staining with 2% uranyl acetate. Examine for intact, spherical structures without aggregation or deformation.
Drug loading quantification: Determine the encapsulation efficiency and drug-to-lipid ratio by HPLC analysis after separation of unencapsulated drug. Lyse purified liposomes with 1% Triton X-100 and inject onto a C18 column with UV detection at 290 nm. Calculate encapsulation efficiency as: EE% = (Encapsulated drug/Total drug) × 100. Target specification: >85% encapsulation efficiency. [4] [2]
Table: Quality Control Specifications for this compound Liposomes
| Parameter | Analytical Method | Acceptance Criteria | Impact on Performance |
|---|---|---|---|
| Mean Particle Size | Dynamic Light Scattering | 90-110 nm | Optimal biodistribution; EPR effect in tumors |
| Polydispersity Index | Dynamic Light Scattering | ≤0.15 | Homogeneous population; predictable behavior |
| Zeta Potential | Electrophoretic Mobility | -20 to -40 mV | Colloidal stability; prevention of aggregation |
| Encapsulation Efficiency | HPLC-UV after purification | ≥85% | Therapeutic efficacy; reduced side effects |
| Drug-to-Lipid Ratio | HPLC-UV & Phosphorus assay | 0.15-0.25 (w/w) | Loading capacity; dosing consistency |
| Phospholipid Concentration | Bartlett phosphate assay | 95-105% of theoretical | Formulation accuracy |
| Residual Solvent | Gas Chromatography | <50 ppm | Safety profile |
Drug release profiling: Perform in vitro release studies using dialysis against phosphate-buffered saline (pH 7.4) at 37°C with gentle shaking. Withdraw samples at predetermined time points (1, 2, 4, 8, 12, 24, 48 hours) and analyze drug content by HPLC. Calculate cumulative release to establish the release kinetics profile. Well-formulated gradient liposomes should show <10% drug release at 8 hours and <30% at 24 hours under sink conditions.
Stability assessment: Monitor physical stability (size, PDI, visual appearance) and chemical stability (drug retention, phospholipid degradation) under storage conditions (4°C protected from light) and accelerated conditions (25°C/60% RH). Withdraw samples at 0, 1, 2, 4, 8, 12, and 24 weeks for analysis. Acceptable stability includes >90% drug retention and <15% size increase after 6 months at 4°C.
Sterility testing: For preclinical and clinical applications, perform sterility testing according to USP <71> and endotoxin testing according to USP <85> with acceptance criteria of <5 EU/kg/hour for parenteral administration. [2] [3]
This compound-loaded ionic gradient liposomes are designed for prolonged local anesthesia with reduced systemic exposure, making them particularly suitable for:
Post-operative pain management: Providing sustained analgesia for 24-72 hours after surgical procedures, reducing the need for opioid analgesics and their associated side effects.
Chronic pain conditions: Offering extended relief for neuropathic pain, osteoarthritis, and other persistent pain states where conventional local anesthetics provide only short-term benefit.
Specialized procedures: Enabling prolonged anesthesia for diagnostic and minor surgical procedures in outpatient settings, potentially reducing hospital stay duration.
For preclinical evaluation, the following administration protocols are recommended:
Local infiltration: Administer via subcutaneous or intramuscular injection at the target site. Dose range: 1-5 mg/kg this compound equivalent in a volume of 0.1-0.5 mL injection site.
Nerve block: For peripheral nerve blockade, administer under ultrasound guidance near the target nerve. Dose range: 0.5-2 mg/kg this compound equivalent.
Epidural administration: For spinal analgesia, use reduced doses (0.1-0.5 mg/kg) with careful monitoring for central nervous system effects.
The therapeutic efficacy should be assessed using established pain models (e.g., von Frey filament testing for mechanical allodynia, Hargreaves test for thermal hyperalgesia) with monitoring of onset time, duration of action, and maximum possible effect compared to conventional this compound formulations. [2]
For translation to clinical applications, several additional factors must be addressed:
Scale-up manufacturing: Transition from laboratory-scale extrusion (mL volumes) to high-pressure homogenization or cross-flow filtration (L volumes) while maintaining critical quality attributes. Implement process analytical technology for real-time monitoring of particle size and distribution.
Regulatory requirements: Conduct comprehensive toxicology studies including single-dose and repeat-dose toxicity in two species, local tolerance assessment, and cardiovascular safety pharmacology. Document comparative pharmacokinetics versus conventional formulations.
Clinical trial design: For initial human trials, employ a placebo-controlled, dose-escalation design with careful monitoring of systemic exposure and potential cardiac effects. Include sensory and motor function assessments for local anesthesia applications.
Stability documentation: Establish shelf-life based on real-time stability data under recommended storage conditions (typically 2-8°C protected from light) with validated analytical methods. [1] [2]
Common challenges in ionic gradient liposome preparation and their solutions include:
Low encapsulation efficiency: Potential causes include insufficient gradient, membrane permeability issues, or drug precipitation. Solutions: Validate gradient strength using fluorescent probes, optimize incubation temperature, increase drug solubility using co-solvents (≤5% ethanol or PEG 400), or consider alternative gradient systems (ammonium sulfate instead of pH).
Physical instability: Aggregation or fusion during storage indicates inadequate surface charge or PEG coverage. Solutions: Increase charge modifier percentage, optimize PEG-lipid content (3-8%), or implement cryoprotection (trehalose 5-10%) for lyophilization.
Rapid drug leakage: Excessive permeability suggests suboptimal membrane composition. Solutions: Increase cholesterol content (up to 45%), use phospholipids with higher phase transition temperatures, or incorporate additional membrane-stabilizing agents.
Size instability: Growth in particle size over time indicates formulation instability. Solutions: Improve purification to remove residual solvent, optimize extrusion parameters, or implement more stringent size exclusion during manufacturing. [4] [2] [3]
The ionic gradient loading technique enables the development of highly efficient, stable liposomal formulations of this compound with significant advantages over conventional delivery systems. The active loading mechanism facilitates high drug encapsulation while maintaining controlled release characteristics at the target site. The protocols outlined in this document provide researchers with comprehensive methodologies for fabricating, characterizing, and applying these advanced drug delivery systems. With appropriate optimization and scale-up, ionic gradient liposomes for this compound delivery represent a promising approach for prolonged local anesthesia with potential for clinical translation across various therapeutic applications.
1. Introduction to Matrix-Based Drug Delivery Matrix technologies are a popular approach in oral controlled drug delivery due to their simplicity, ease of manufacturing, high reproducibility, and stability of both raw materials and the final dosage form [1]. These systems are designed to control the release rate of a drug to a specific site over a period of time.
2. Historical Context for Cyclomethycaine Release A 1976 study provides direct, albeit historical, evidence for the feasibility of incorporating this compound into polymer films. The study incorporated several therapeutically active ingredients, including benzocaine, this compound, and methapyrilene hydrochloride, into ethylcellulose and polyamide films [2]. It investigated the effect of plasticizers like cetyl alcohol and tributyl citrate on the release of these drugs. The key findings indicated that:
3. General Factors Affecting Drug Release The release of a drug from a matrix system is determined by various interrelated factors [1]:
The following protocol is synthesized from general principles of drug release studies and the methods described in the historical study on this compound [2] [1] [3].
1. Film Preparation and Casting
2. In Vitro Release Assessment
3. Data Analysis and Kinetics Modeling Fit the cumulative drug release data to various mathematical models to understand the underlying release mechanism [1] [3]:
The following diagram illustrates the logical workflow for conducting a drug release study, from formulation to data interpretation.
The table below summarizes the common mathematical models used to analyze drug release data from polymer matrices [1] [3].
| Model Name | Mathematical Equation | Release Mechanism Indicated |
|---|---|---|
| Zero-Order | ( M_t = M_0 + k_0 t ) | Constant release rate over time, independent of drug concentration. |
| First-Order | ( \log M_t = \log M_0 + k_1 t / 2.303 ) | Release rate is dependent on the concentration of the drug. |
| Higuchi | ( M_t = k_H \sqrt{t} ) | Fickian diffusion through a non-swollen matrix; release proportional to the square root of time. |
| Korsmeyer-Peppas (Power Law) | ( M_t / M_\infty = k t^n ) | A versatile model used to identify different release mechanisms based on the exponent 'n'. |
While not directly related to this compound's local anesthetic action, understanding how the extracellular matrix (ECM) signals to cells provides a broader biological context for matrix interactions. Mesenchymal stem/stromal cells (MSCs), for example, rely heavily on signals from the ECM for their behavior and differentiation, primarily through receptors like integrins and discoidin domain receptors (DDRs) [4] [5]. The following diagram simplifies this general signaling concept.
The foundational study from 1976 demonstrates that formulating this compound in polymer matrices is feasible and that its release kinetics can be modified by the choice of polymer and plasticizer [2]. Modern research in drug delivery emphasizes the use of more complex and customized release patterns, guided by sophisticated mathematical models that consider diffusion, swelling, and dissolution processes simultaneously [1].
Future research on this compound polymer matrix systems should focus on utilizing contemporary polymers (e.g., various grades of HPMC), investigating the effect of matrix geometry, and employing advanced analytical techniques like NMR imaging to visualize the swelling and release processes in real-time [1].
Chemical Profile: Cyclomethycaine is a synthetic amide-type local anesthetic whose primary mechanism of action is the blockade of voltage-gated sodium channels, thereby halting nerve impulse propagation [1].
Systemic Toxicity Overview: Systemic toxicity occurs when the drug enters the bloodstream in excessive amounts, typically due to inadvertent intravascular injection, dose miscalculation, or use in high-risk patients (e.g., those with severe hepatic impairment). Toxicity primarily manifests in the Central Nervous System (CNS) and the Cardiovascular System (CVS) [1].
The table below summarizes the key issues, their causes, and preventive measures for this compound systemic toxicity.
| Problem / Symptom | Identifying Cause | Prevention & Management Strategy |
|---|
| CNS Toxicity: Circumoral numbness, metallic taste, tinnitus, muscle twitching, progressing to seizures [1] | • Inadvertent intravascular injection • Excessive total dose • Rapid systemic absorption | • Use aspiration technique before injection to check for blood [1]. • Calculate dose carefully considering patient weight and status. • Use the lowest effective concentration and volume. For seizures: Secure airway, administer oxygen, and use benzodiazepines. | | Cardiovascular (CVS) Toxicity: Myocardial depression, hypotension, bradycardia, conduction delays, cardiac arrest [1] | • High plasma concentrations block cardiac sodium channels. • Potentiation by other cardiotoxic drugs (e.g., beta-blockers, antiarrhythmics). | • Continuous hemodynamic monitoring (ECG, BP) during and after procedures. • Review patient's medication list for potential drug interactions [1]. In severe CV collapse: Initiate Intravenous Lipid Emulsion (ILE) Therapy [1]. | | Prolonged Duration / High Plasma Levels | • Severe hepatic impairment (reduced metabolism) [1] • High plasma protein binding (creating a reservoir) [1] | • Screen for liver impairment before administration. • Adjust dose downward for patients with known hepatic disease. | | Reduced Anesthetic Efficacy | • Local tissue acidosis (e.g., in infected tissue), which increases the ionized form of the drug, reducing its ability to penetrate the nerve membrane [1]. | • Avoid injection into infected or inflamed sites if possible. For infiltration anesthesia, the solution can be buffered with sodium bicarbonate to increase the non-ionized fraction and accelerate onset [1]. |
For severe cases of cardiovascular collapse induced by this compound, guidelines recommend Intravenous Lipid Emulsion (ILE) Therapy as a specific rescue treatment [1]. The following diagram visualizes the critical response pathway.
Diagram 1: Emergency response workflow for managing this compound systemic toxicity.
To minimize the risk of toxicity in a research setting, consider the following protocols:
| Strategy | Mechanism for Prolonging Action | Key Experimental Factors & Measurements | Relevant Cyclomethycaine Properties to Consider |
|---|
| Addition of Vasoconstrictors (e.g., Epinephrine) [1] | Vasoconstriction reduces local blood flow, slowing systemic absorption from the injection site. | Dose Ratio: Concentration of vasoconstrictor to anesthetic (e.g., 1:80,000 or 1:200,000 epinephrine). Efficacy Measure: Onset time, sensory and motor block duration in vivo models. Safety: Monitoring for systemic cardiovascular effects (e.g., tachycardia, hypertension). | pKa: Influences the fraction of ionized drug available for action [1]. Lipid Solubility: Correlates with potency and intrinsic duration [1]. | | Use of Permeation Enhancers [1] | Increases skin or membrane permeability, potentially allowing for higher local concentration and a larger "depot" of drug. | Type & Concentration: e.g., surfactants, fatty acids, alcohols. Evaluation: In vitro skin permeation studies (Franz diffusion cell). Toxicity: Assess skin irritation and barrier function damage. | Molecular Weight & Size [1]. | | Development of Controlled-Release Formulations | Encapsulates the drug in a carrier system (e.g., liposomes, microparticles), allowing for slow and sustained release over time. | Carrier Properties: Composition, particle size, drug loading efficiency, encapsulation efficiency. Release Kinetics: In vitro drug release profile in phosphate-buffered saline (PBS) at 37°C (USP apparatus). In vivo Performance: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life). | Protein Binding: High binding can itself prolong duration, affecting release kinetics from carriers [1]. | | Chemical Modification (Prodrug Approach) | Modifies the drug's chemical structure to a less active form that requires enzymatic conversion at the site of action, slowing the rate of active drug availability. | Linker Selection: Stability in plasma vs. target tissue hydrolysability. Conversion Rate: In vitro metabolism studies with target tissue homogenates (e.g., skin, nerve). Bioavailability: Measurement of active drug at the target site over time. | Metabolic Pathway: As an amide, it is metabolized by hepatic microsomal enzymes; prodrugs may target different enzymes [1]. |
The relationships between these strategies and the factors affecting this compound's duration can be visualized in the following diagram.
To evaluate the effectiveness of the strategies above, you can use the following experimental protocols.
This protocol is essential for screening controlled-release formulations.
This animal model protocol is critical for confirming efficacy.
Q1: Why does adding epinephrine to this compound increase the maximum safe clinical dose? A1: Epinephrine causes vasoconstriction at the injection site, which significantly reduces the rate at which this compound is absorbed into the systemic circulation [1]. This lower peak plasma concentration (Cmax) reduces the risk of systemic toxicity (like CNS or cardiovascular effects), thereby allowing a higher dose of the local anesthetic to be used safely to achieve a longer effect [1].
Q2: We are developing a topical formulation. Why is the bioavailability of this compound higher on damaged skin? A2: The stratum corneum of the skin is the primary barrier to drug penetration. Damaged or inflamed skin has a compromised barrier function, which allows more of the drug to permeate through to the dermal layers where the nerve endings are located [1]. While this can be beneficial for achieving an effect, it also increases the risk of systemic absorption and toxicity, so dose adjustment is critical.
Q3: Our prodrug candidate shows good stability in vitro but rapid conversion in vivo. What could be the cause? A3: This discrepancy is common. The in vivo environment contains esterases and other enzymes in blood and tissues that are not present in your in vitro stability model (e.g., PBS). To better predict in vivo performance, conduct stability and conversion studies using biological matrices such as plasma, liver microsomes, or tissue homogenates.
Q4: What is the most critical parameter to optimize for a prolonged-release microparticle formulation? A4: While many factors are important, the drug release profile is paramount. The goal is to achieve a slow, sustained release over the desired duration (e.g., 72 hours) without a significant initial "burst release." A high burst release can lead to toxic plasma concentrations, while too slow a release may not achieve a therapeutic effect. Carefully optimize the polymer composition and particle size to control this profile.
The table below summarizes the critical factors that influence drug loading efficiency, based on a quantitative model developed from research on multiple drugs [1].
| Factor | Description & Impact on Loading |
|---|---|
| Drug's pKa | Determines the fraction of uncharged drug available to cross the liposome membrane at a given pH. Optimal loading requires a pKa that allows the drug to be neutral in the external buffer and charged inside the liposome [1]. |
| Log P (Octanol/Water) | A measure of lipophilicity. An optimal Log P is required: too low prevents membrane permeation, too high causes the drug to get stuck in the bilayer [1]. |
| Transmembrane Gradient | The driving force for "remote loading." Common gradients are ammonium sulfate (for weak bases) and calcium acetate (for weak acids). The gradient traps the drug inside as a precipitate [1] [2]. |
| Internal Trapping Agent | The anion or cation inside the liposome that forms a poorly soluble precipitate with the drug (e.g., sulfate with doxorubicin). This prevents drug leakage and controls release rate [1]. |
| Drug-to-Lipid Ratio | A high ratio can lead to drug crystallization and membrane disruption, while a low ratio is therapeutically inefficient. An optimal balance must be found [1]. |
Here is a detailed workflow for the remote loading method, which is often key to achieving high efficiency.
Detailed Methodology for Remote Loading [3] [1] [2]
EE% = (Amount of drug in liposomes / Total amount of drug used) x 100%. Also, characterize the final liposomes for size, PDI, and zeta potential using dynamic light scattering [1].This FAQ table addresses typical challenges researchers face.
| Problem | Possible Cause | Potential Solution |
|---|---|---|
| Low Entrapment Efficiency | Drug's Log P is too high/low [1]; Insufficient gradient [1]. | Adjust external pH; Use a stronger gradient (e.g., higher ammonium sulfate conc.); Consider solvent-assisted active loading (SALT) for hydrophobic drugs [2]. |
| Rapid Drug Leakage | Inefficient trapping (drug doesn't precipitate) [1]; Liposome membrane is too fluid [4]. | Change the internal trapping agent (e.g., use sucrose octasulfate); Modify lipid composition to include more rigid phospholipids (e.g., higher DPPC) or cholesterol [4]. |
| Liposome Instability/Aggregation | High drug loading causes membrane disruption [1]. | Optimize the drug-to-lipid ratio; Incorporate a stabilizing polymer like PEG (stealth liposomes) [2]. |
| Low Solubility of Drug | Poor water-solility of drug in external buffer [2]. | Use Solvent-Assisted Active Loading Technology (SALT) by adding a small amount (e.g., 5% v/v) of a biocompatible, water-miscible solvent like DMSO or ethanol to the external buffer, then remove it after loading [2]. |
To troubleshoot effectively, you need to characterize both the empty and loaded liposomes.
Q1: What are the general mechanisms behind drug-induced allergic reactions? Drug allergies are immunologically-mediated hypersensitivity reactions. The most relevant mechanisms for a local anesthetic like this compound are typically Type I (immediate/IgE-mediated) and Type IV (delayed/T-cell-mediated) reactions [1].
The diagram below illustrates the pathophysiology of an IgE-mediated (Type I) allergic reaction, which is one potential mechanism.
Q2: What in vitro and in vivo models are used to assess drug allergenicity? A combination of models is used to evaluate the potential for a drug to cause allergic reactions. The table below summarizes key experimental approaches.
| Model Type | Experimental Method | Key Readouts & Measurements | Purpose & Interpretation |
|---|---|---|---|
| In Vitro | Basophil Activation Test (BAT) [1] | Flow cytometry detection of activation markers (e.g., CD63, CD203c). | Measures direct immune cell activation. A positive result indicates the drug may cause IgE-mediated degranulation. |
| Histamine Release Assay | Quantification of histamine released from basophils or mast cells. | Directly measures the release of a key allergic mediator. | |
| Cytokine Profiling | ELISA/Multiplex assays to measure Th2 cytokines (e.g., IL-4, IL-5, IL-13) [2]. | Identifies a Th2-type immune response, which is associated with allergic sensitization. | |
| In Vivo | Mouse Models of Anaphylaxis | Body temperature drop, mast cell degranulation, serum mMCP-1 levels. | Assesses the potential for systemic, life-threatening allergic reactions. |
| Local Lymph Node Assay (LLNA) | Measurement of T-cell proliferation in draining lymph nodes. | The gold standard for identifying chemicals that can cause skin sensitization (allergic contact dermatitis) [1]. | |
| Guinea Pig Models | Skin erythema and edema following topical or intradermal challenge. | A traditional model for assessing contact sensitization and delayed-type hypersensitivity. |
Q3: What is the standard clinical protocol for diagnosing a suspected drug allergy? Diagnosis relies on a systematic clinical evaluation, as no single test is universally definitive. The workflow below, based on general drug allergy guidelines, outlines the diagnostic process [1] [3].
Q4: What are the established strategies for preventing allergic reactions to a drug? The cornerstone of prevention is avoidance. For a drug in development, this involves:
The information provided consists of general frameworks for investigating drug allergies. This compound is not mentioned in the available literature I searched, and its specific allergenic potential is unknown.
The table below summarizes core information on this compound relevant to its metabolism and formulation.
| Property | Description |
|---|---|
| Molecular Formula | C22H33NO3 [1] [2] |
| Molecular Weight | 359.5 g/mol [1] [2] |
| Chemical Class | Amide-type local anesthetic [3] |
| Primary Mechanism | Blockade of voltage-gated sodium channels [3] |
| Route of Metabolism | Hepatic microsomal enzymes [3] |
| Stability Concerns | Degradation by pH extremes and light exposure [3] |
While explicit protocols were not found, the known metabolism and stability profile of this compound suggests several potential strategies to improve its performance. The following diagram illustrates the logical workflow for tackling rapid metabolism.
For effective troubleshooting, first understand the drug's inherent characteristics. The table below summarizes key properties of Cyclomethycaine that influence its penetration potential.
| Property | Characteristics & Impact on Penetration |
|---|---|
| Chemical Class [1] | Amide-type local anesthetic |
| Mechanism of Action [1] | Blockade of voltage-gated sodium channels |
| Primary Barrier [2] [3] | Stratum Corneum (SC) - the outermost skin layer |
| Key Influencing Factor [1] | pKa relative to physiological pH |
| Effect of Damaged Skin [1] | Increased topical bioavailability on damaged or inflamed skin |
| Risk Factor for Toxicity [1] | Severe hepatic impairment (reduces metabolism) |
No single method works for all drugs. A multi-pronged formulation approach is often necessary to overcome the skin's barrier function. The following table categorizes and explains various enhancement strategies.
| Strategy Category | Method | Mechanism & Application Notes |
|---|---|---|
| Formulation Optimization | Chemical Penetration Enhancers (CPEs) [3] | Disrupt skin lipid structure, modify proteins, or improve drug partitioning into SC (e.g., Terpenes, Fatty Acids like oleic acid). |
| Vehicle Selection [4] | Occlusive vehicles enhance penetration; the vehicle should be stable, non-irritating, and not deactivate the drug. | |
| Physical Enhancement Methods | Iontophoresis [3] | Uses a small electric current to drive charged drug molecules across the skin. |
| Microneedles [5] | Create microscopic physical channels through the SC, bypassing the barrier. | |
| Optimized In Vitro Models [6] | Use human skin equivalents (e.g., Strat-M membrane) for predictive permeation studies. | |
| Drug & System Modification | Prodrug Approach [5] | Chemically modify the drug to be more lipophilic for better SC penetration, then revert to active form in skin. |
| Encapsulation [5] | Use nanocarriers (e.g., liposomes, niosomes) to protect the drug and facilitate its transport into skin layers. | |
| Peptide & Macromolecule Insights [7] | For larger molecules, permeability enhancers (e.g., Sodium Caprate, SNAC) can aid penetration via molecular-level interactions. |
A standardized in vitro skin permeation study (IVPT) is critical for evaluating the success of any enhancement strategy.
Key Considerations for IVPT Setup [6] [8]:
Q1: Why is the onset of action for my this compound formulation slower than desired?
Q2: Can adding a vasoconstrictor like epinephrine be beneficial in a topical formulation?
Q3: Our formulation shows good efficacy in animal models but not in human trials. What could be wrong?
Q4: What are the primary signs of systemic toxicity to look out for in studies?
Controlling a drug's release rate from a polymer depends on the formulation's design. The table below outlines the primary mechanisms, while the subsequent one shows the only specific data found for Cyclomethycaine.
Table 1: Common Drug Release Mechanisms from Polymer Systems
| Mechanism | Description | Common Polymer Examples |
|---|---|---|
| Diffusion-Controlled | Drug is released by diffusing through a polymer membrane (reservoir system) or a swollen polymer matrix (matrix system). The polymer itself does not degrade. [1] | Cellulose derivatives (Ethyl Cellulose), Silicones, Poly(meth)acrylates. [1] [2] |
| Dissolution/Erosion-Controlled | The rate of release is controlled by the dissolution of a polymer coating or the erosion/degradation of the polymer matrix itself. [1] | Alginate, Poly(lactic-co-glycolic acid) (PLGA), Polyanhydrides. [1] |
| Swelling-Controlled | The polymer matrix swells upon contact with water, creating a gel layer through which the drug can then diffuse. The release is often influenced by pH or temperature. [2] | Hydrogels like poly(HEMA), poly(HPMA), and pH-responsive polymers like poly(MAA). [2] |
Table 2: Documented Effects on this compound Release (Historical Data) This data is from a 1976 study incorporating this compound into cast films. [3]
| Polymer Matrix | Plasticizer | Effect on this compound Release |
|---|---|---|
| Polyamide | Tributyl Citrate | Enhanced release was observed. |
Here are common challenges and methodological considerations for controlling drug release rates, framed in a Q&A format.
Q1: Why is my drug releasing too quickly from the polymer matrix?
Q2: Why is the drug release too slow or incomplete?
Q3: How can I make my release system responsive to a specific biological stimulus?
The following diagram illustrates a general workflow for developing and troubleshooting a polymer-based drug delivery system.
For more precise control, consider these advanced methodologies mentioned in the literature:
Since direct information is unavailable, the following framework outlines the key questions and experimental strategies to characterize cyclomethycaine metabolism.
Core Scientific Questions
Recommended Experimental Approaches The table below summarizes core experiments you can perform to answer these questions.
| Experimental Goal | Key Methodologies | Expected Outcome & Measurement |
|---|
| Confirm Enzyme Involvement | • Enzyme-selective inhibition assays • Use of specific cholinesterase inhibitors (e.g., iso-OMPA) [1]. • Recombinant enzyme studies. | Determine if hydrolysis is PChE-specific. Measure reduction in hydrolysis rate after inhibition. | | Characterize Reaction Kinetics | • Substrate saturation curves. • Incubation with human plasma or purified PChE and substrate concentration variation. [2] [3] | Calculate kinetic parameters Km (affinity) and Vmax (maximal velocity). | | Identify Metabolites | • Chromatographic separation (HPLC, LC-MS). • Compare samples to synthesized metabolite standards. [4] | Identify and quantify the hydrolysis products (cyclohexanol? 3-hydroxy-2,2-dimethylpropionic acid?). |
This protocol provides a detailed methodology for determining the kinetic parameters of this compound hydrolysis by pseudocholinesterase, based on standard approaches for characterizing enzyme metabolism [2] [3] [4].
Title: Experimental Workflow for Kinetic Parameter Determination
Step-by-Step Procedure:
Q1: Our kinetic assays show very low product formation, making quantification difficult. What can we optimize?
[14C]-cyclomethycaine) for highly sensitive detection [4].Q2: How can we definitively prove that pseudocholinesterase is responsible for the hydrolysis, and not other esterases?
Q3: We've identified a metabolite. What are the next steps to confirm its structure and clinical relevance?
The core differences between these two local anesthetics stem from their distinct chemical classes, which dictate their metabolism, risk profile, and clinical applications.
| Feature | Procaine | Cyclomethycaine |
|---|---|---|
| Chemical Class | Amino ester [1] | Amino amide [2] |
| Primary Mechanism | Blockade of voltage-gated sodium channels, inhibiting nerve impulse propagation [1] | Blockade of voltage-gated sodium channels, inhibiting nerve impulse propagation [2] |
| Metabolism | Hydrolysis by plasma pseudocholinesterase [3] [1] | Hepatic microsomal enzymes [2] |
| Key Metabolite | Para-aminobenzoic acid (PABA) [1] | Information not specified in search results |
| Allergenic Potential | Higher (due to PABA metabolite) [3] [1] [2] | Lower [2] |
| Vasodilatory Activity | Significant vasodilator; often combined with epinephrine [1] | Information not specified in search results |
| Primary Clinical Uses | Infiltration anesthesia, nerve blocks, spinal anesthesia (historically) [3] [1] [4] | Topical anesthesia for mucous membranes, minor surgical procedures [2] |
| Onset of Action | Slow [3] | Information not specified in search results |
The following diagram illustrates the distinct metabolic pathways that underpin their different allergenic potential and safety profiles.
For drug development professionals, the following factors are critical when considering the profile of these anesthetics:
The search results confirm that standard methodologies are used to study these compounds, but detailed experimental data for a direct, data-driven comparison is limited.
This compound is unambiguously classified as an aminoester local anesthetic. Its chemical structure features a benzoic acid ester linkage, which is the defining characteristic of an aminoester [1].
The following diagram illustrates the core structural difference between the two classes and the specific structure of this compound.
The table below summarizes the fundamental differences between aminoester and aminoamide local anesthetics, which are critical for drug selection and development.
| Feature | Aminoester Local Anesthetics | Aminoamide Local Anesthetics |
|---|---|---|
| Metabolic Pathway | Rapid hydrolysis by plasma cholinesterase [2] [3] | Hepatic metabolism via microsomal enzymes [2] [3] |
| Allergic Potential | Higher; metabolites like PABA can provoke reactions [2] | Lower; metabolites rarely associated with allergy [2] |
| Metabolic Impact | Affected by patient's plasma cholinesterase function | Affected by hepatic function (e.g., liver disease) [3] |
| Chemical Stability | Lower; solutions have limited shelf-life | Higher; solutions are more stable for storage |
| Representative Agents | Procaine, Chloroprocaine, This compound, Tetracaine [2] [1] [3] | Lidocaine, Bupivacaine, Ropivacaine, Mepivacaine [4] [2] [5] |
The differences outlined above are validated through specific experimental models. Here are methodologies for key experiments that can differentiate the classes and assess compound effects.
This protocol assesses how local anesthetics affect ion channels, such as gramicidin A (gA), providing insight into interactions with neuronal sodium channels [6].
This experiment evaluates the vascular impact of local anesthetics and the efficacy of lipid emulsion reversal, which correlates with the drug's lipid solubility [7].
For researchers and drug development professionals, the critical distinctions are:
| Feature | Cyclomethycaine (Amide) | Ester-Type Local Anesthetics |
|---|---|---|
| Chemical Class | Amide [1] | Ester |
| Primary Metabolic Site | Liver [1] | Plasma (via cholinesterases) [2] [3] |
| Key Metabolic Process | Hepatic microsomal enzymatic metabolism [1] | Hydrolysis by plasma esterases [2] |
| Risk of Allergic Reactions | Less allergenic (not derived from PABA) [1] | Higher (metabolized to PABA) [2] [1] |
For research and development purposes, here are the key experimental and pharmacological data points for this compound.
For researchers designing experiments involving this compound, the following protocols and safety considerations are critical.
This methodology is adapted from standard practices for pharmaceutical analysis of local anesthetics [1].
Local Anesthetic Systemic Toxicity (LAST) is a key risk, particularly in preclinical or clinical settings. The following workflow outlines the established management protocol, which is also applicable for this compound [2].
The specific regimen for lipid emulsion therapy is [2]:
| Property | Details |
|---|---|
| Drug Class | Ester-type local anesthetic [1] [2] |
| Primary Topical Uses | Reduces pain from mild skin irritations (e.g., sunburn, rash); used to decrease procedure pain (e.g., before IV insertion) [3] [2]. Also used in ocular procedures [4]. |
| Mechanism of Action | Blocks sodium ion channels, inhibiting nerve impulse initiation and conduction [4]. Also an allosteric blocker of calcium release channels (ryanodine receptors) [4] [2]. |
| Onset of Action | Rapid (within 30 seconds for ocular use) [2]. |
| Duration of Action | Short (less than 15 minutes for ocular use) [2]. Spinal anesthesia: 1.5-3 hours [1]. |
| Metabolism | Hydrolyzed by plasma pseudocholinesterase (esterase-type) [1] [4]. |
| Key Safety Concerns | Systemic absorption risk: life-threatening effects (seizures, arrhythmias, coma) if applied to large areas, broken skin, or with occlusive dressings [1] [3]. May contain sulfites causing allergic reactions [1]. |
| Common Side Effects | Localized reactions: erythema, skin discoloration, edema, mild stinging/burning/itching [4] [3]. |
| Black Box/Warning | An overdose can cause fatal side effects if too much is absorbed through the skin into the blood [3]. |
The following methodology describes a common approach for assessing the efficacy of topical formulations in clinical settings, as seen in studies of other topical drugs [5]. This can serve as a reference for designing experiments for topical anesthetics.
The diagram below illustrates the primary molecular mechanism of action of tetracaine as a local anesthetic.
Drugs that block voltage-gated sodium channels (Nav) are systematically classified by the Vaughan-Williams system as Class I antiarrhythmics [1]. This classification is crucial for qualifying a drug's potential proarrhythmic risk and is based on the drug's kinetic properties and its effect on the action potential [1].
The table below summarizes the sub-classes and their characteristics:
| Class | Representative Drugs | Key Electrophysiological Effects | General Proarrhythmic Risk |
|---|
| Class Ia | Quinidine | - Moderate slowing of conduction (↓MRD)
This framework is essential for positioning any new compound, like cyclomethycaine, relative to established agents.
To generate data comparable to existing compounds, researchers use a suite of established methodologies. The following diagram outlines a typical workflow for evaluating a compound's sodium channel blocking properties.
The core of this assessment relies on in vitro electrophysiological assays (like patch-clamp) on cells expressing human Nav1.5 (SCN5A), the primary cardiac sodium channel [1]. Key experimental protocols include:
Since direct data on this compound was not available in the current search, here are some strategies to find the information you need:
The following table summarizes key topical anesthetics and their typical durations of action, based on available data. Please note that the actual duration can be influenced by factors such as the specific formulation, application site, and whether an occlusive dressing is used [1].
| Anesthetic Agent | Common Formulations | Typical Duration of Action | Key Supporting Data & Context |
|---|---|---|---|
| EMLA (Lidocaine/Prilocaine) [1] | Cream | 1 to 2 hours after removal | Analgesic effect persists for 1-2 hours after cream removal; depth of anesthesia increases with application time (up to 3 hours under occlusion) [1]. |
| Tetracaine [2] [1] | Gel, Transdermal Patch, Solution | Prolonged with patches (e.g., 24 hours) | Conventional gel may require multiple daily applications; transdermal patches demonstrated controlled release and efficacy up to 24 hours in a clinical study [2]. |
| Lidocaine Topical [3] [1] | Cream, Jelly, Patch, Solution | Varies by product; up to several hours with patches | Duration is formulation-dependent. Patches (e.g., Lidoderm) are designed for extended effect [3]. |
| Bupivacaine [4] | Ophthalmic Drops | Suitable for short procedures | Shown to provide effective surface anesthesia for a procedure (intravitreal injection) lasting approximately 15 minutes [4]. |
| Proparacaine [5] | Ophthalmic Drops | Rapid onset, short duration | Popular for its rapid onset; used for short procedures like intravitreal injections, indicating a relatively brief duration [5]. |
| Cocaine Topical [3] | Solution | Data not specified | Listed as a topical anesthetic; specific duration data not available in search results [3]. |
For research and development purposes, understanding the mechanisms that control a topical anesthetic's duration is critical. Here are the primary factors involved, many of which can be manipulated through formulation design.
Protein Binding: The extent to which a drug binds to plasma and tissue proteins is a major determinant of its duration of action [6]. Drugs with higher protein binding are generally less available for metabolism and elimination, leading to a longer effect [6]. Alpha-1-acid glycoprotein (AAG) is a key plasma protein that binds many basic drugs, and its concentration can vary with disease states, potentially altering drug pharmacokinetics [7].
Chemical Properties: A drug's lipophilicity and pKa influence its ability to penetrate the lipid-rich stratum corneum (the skin's outer barrier) and reach nerve endings [1]. More lipophilic drugs generally penetrate more effectively.
Formulation Strategies: Advanced delivery systems can significantly prolong duration and enhance efficacy [1]. These include:
The following diagram illustrates the core factors and formulation strategies that determine the duration of action for a topical anesthetic.
The absence of cyclomethycaine data in the current literature presents a clear research opportunity. You could: